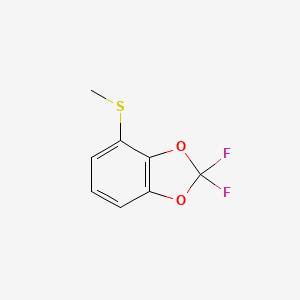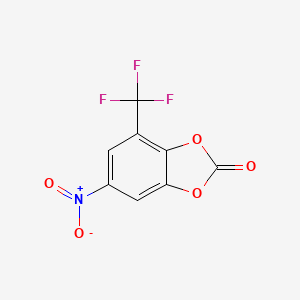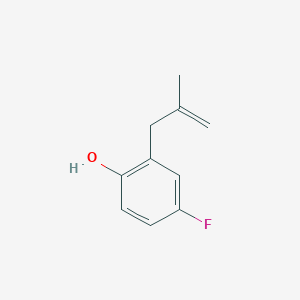
N-Benzyl-2,3-difluoro-4-(trifluoromethyl)aniline; 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-2,3-difluoro-4-(trifluoromethyl)aniline is a biochemical used for proteomics research . It has a molecular formula of C14H10F5N and a molecular weight of 287.23 .
Molecular Structure Analysis
The molecular structure of N-Benzyl-2,3-difluoro-4-(trifluoromethyl)aniline is represented by the formula C14H10F5N . The average mass is 287.228 Da and the monoisotopic mass is 287.073334 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of N-Benzyl-2,3-difluoro-4-(trifluoromethyl)aniline include a molecular formula of C14H10F5N and a molecular weight of 287.23 . Further details such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthetic Applications in Pesticide Development
Liu An-chan (2015) described the synthetic process for novel pesticides like Bistrifluron, highlighting the role of similar compounds in the development of potent growth-retarding agents against pests. This process demonstrates the industrial feasibility and significance of such compounds in creating effective pest control solutions (Liu An-chan, 2015).
Spectroscopic Investigation for Material Properties
Saravanan, Balachandran, and Viswanathan (2014) conducted spectroscopic investigations on derivatives, providing insights into the vibrational, structural, thermodynamic, and electronic properties of these compounds. Their research contributes to understanding the influence of substituent groups on the molecular properties, which is crucial for the design of materials with specific electronic characteristics (Saravanan et al., 2014).
Novel Synthesis of Isoxazoles and 1,3,5-Triazines
Strekowski et al. (1995) explored the novel one-pot preparation of isoxazoles and 1,3,5-triazines, showcasing the synthetic versatility of trifluoromethyl-substituted anilines. This work emphasizes the growing importance of activated trifluoromethyl groups in rapid and efficient heterocyclic synthesis (Strekowski et al., 1995).
Monodentate Transient Directing Group in Catalysis
Wu et al. (2021) discussed the use of a similar compound as a monodentate transient directing group in Ruthenium(II)-catalyzed ortho-C-H imidation of benzaldehydes. This highlights its utility in facilitating selective and efficient catalytic reactions, leading to the synthesis of valuable heterocyclic compounds (Wu et al., 2021).
Liquid Crystal Research
Miyajima et al. (1995) synthesized derivatives exhibiting stable smectic phases, underscoring the impact of trifluoromethyl and trifluoromethoxy groups on the formation of liquid crystalline states. This research provides a foundation for developing new liquid crystal displays and materials with tailored properties (Miyajima et al., 1995).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-benzyl-2,3-difluoro-4-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F5N/c15-12-10(14(17,18)19)6-7-11(13(12)16)20-8-9-4-2-1-3-5-9/h1-7,20H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUXEXPIVJUPHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C(=C(C=C2)C(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F5N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2,6-Bis(trifluoromethyl)phenyl]phenyl ether; 98%](/img/structure/B6355780.png)


![1-[4-(2-Chloro-6-fluoro-4-(trifluoromethyl)-phenoxy)phenyl]ethanone; 98%](/img/structure/B6355797.png)
![(3-Chlorobenzo[b]thiophen-2-yl-[4-(trifluoromethoxy)phenyl)methanone; 98%](/img/structure/B6355799.png)
![2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxene-5,7-dicarboxylic acid, 95%](/img/structure/B6355811.png)
![(3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B6355827.png)
![2,6-Dibromobenzo[1,2-b:5,4-b']dithiophene, 98%](/img/structure/B6355836.png)

